Cas no 735306-98-6 (N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)
![N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide structure](https://ja.kuujia.com/scimg/cas/735306-98-6x500.png)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- Z19658045
- CHEMBL1571887
- HMS2341J22
- AKOS017009832
- SR-01000045562-1
- 1-CYCLOHEXYL-3-[2-(4-FORMYLPHENOXY)ACETYL]UREA
- MLS000571134
- EN300-26577725
- 735306-98-6
- SR-01000045562
- N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
- SMR000150762
- N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide
-
- インチ: 1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21)
- InChIKey: QHSSPYVZIDRHPJ-UHFFFAOYSA-N
- ほほえんだ: C(NC(NC1CCCCC1)=O)(=O)COC1=CC=C(C=O)C=C1
計算された属性
- せいみつぶんしりょう: 304.14230712g/mol
- どういたいしつりょう: 304.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 11.00±0.70(Predicted)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577725-0.05g |
735306-98-6 | 90% | 0.05g |
$212.0 | 2023-07-09 |
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamideに関する追加情報
Introduction to N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide (CAS No. 735306-98-6)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide, a compound with the CAS number 735306-98-6, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of both a cyclohexylamino group and a formylphenoxy moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide is characterized by a central acetylamide linkage, flanked by an N-substituted cyclohexyl group and a phenoxy ring with a formyl substituent. This configuration allows for multiple functionalization points, making it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation and immune response. The formylphenoxy group in this compound is particularly noteworthy, as formyl derivatives have been shown to exhibit properties that can interfere with inflammatory signaling pathways. This has led to investigations into its potential as an anti-inflammatory agent.
One of the most compelling aspects of N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide is its role as a building block in the synthesis of more complex molecules. The cyclohexylamino moiety provides steric hindrance, which can be crucial in designing molecules with improved pharmacokinetic profiles. Additionally, the formyl group can undergo further reactions, such as condensation with amines or reduction to alcohols, opening up numerous synthetic possibilities.
Recent studies have explored the use of this compound in the development of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The acetylamide linkage and the formylphenoxy group together create a scaffold that can interact with specific protease active sites, thereby inhibiting their activity. Preliminary findings suggest that derivatives of this compound may exhibit potent inhibitory effects on target proteases without significant off-target effects.
The synthetic pathways for N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide have also been optimized for efficiency and scalability. Modern synthetic techniques, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the production of this compound in high yields and purity. These advancements are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
In the realm of drug discovery, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide serves as a valuable intermediate for generating libraries of compounds for high-throughput screening. Its structural versatility allows chemists to explore a wide range of biological activities by modifying its functional groups. This approach has been successful in identifying lead compounds that have advanced into later stages of drug development.
The biological activity of this compound has been further investigated through computational modeling and experimental assays. Molecular docking studies have predicted potential binding interactions between N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide and various biological targets, providing insights into its mechanism of action. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these predictions, reinforcing its potential as a therapeutic agent.
One particularly intriguing aspect is the compound's ability to interact with cellular signaling pathways involved in cancer progression. Preclinical data suggest that derivatives of this molecule may disrupt key signaling cascades that drive tumor growth and metastasis. By targeting these pathways, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide could offer a novel mechanism for cancer treatment, potentially complementing existing therapies.
The future directions for research on this compound are multifaceted. Further optimization of its chemical structure may enhance its potency and selectivity, reducing side effects associated with drug treatment. Additionally, exploring its formulation as an oral or injectable drug could expand its therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical benefits.
In conclusion, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide (CAS No. 735306-98-6) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent candidate for developing new drugs targeting inflammation, protease inhibition, and cancer therapy. As research continues to uncover new biological functions and synthetic strategies for this molecule, it is poised to play an important role in advancing therapeutic interventions across multiple disease areas.
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